Cas no 81759-25-3 (Di(pyrrolidin-1-yl)methanone)

Di(pyrrolidin-1-yl)methanone structure
Di(pyrrolidin-1-yl)methanone structure
Di(pyrrolidin-1-yl)methanone
81759-25-3
C9H16N2O
168.236142158508
MFCD00216641
60370
736440

Di(pyrrolidin-1-yl)methanone Properties

Names and Identifiers

    • Di(pyrrolidin-1-yl)methanone
    • 1,1'-Carbonyldipyrrolidine
    • Bis(tetramethylen)urea
    • dipyrrolidin-1-ylmethanone
    • CDP
    • Pyrrolidine,1,1'-carbonylbis- (9CI)
    • Pyrrolidine, 1,1'-carbonyldi- (6CI)
    • Bistetramethyleneurea
    • carbonyl dipyrrolidine
    • AM83814
    • C93512
    • ditetrahydro-1H-pyrrol-1-ylmethanone
    • AKOS015909530
    • 81759-25-3
    • 1-(pyrrolidine-1-carbonyl)pyrrolidine
    • Pyrrolidine, 1,1'-carbonylbis-
    • MFCD00216641
    • SCHEMBL413020
    • CDP ?1,1'-Carbonyldipyrrolidine
    • A840191
    • carbonyldipyrrolidine
    • FT-0653788
    • J-503729
    • CS-0322403
    • 1,1-Carbonyldipyrrolidine
    • AC-24865
    • DTXSID20353025
    • AS-17511
    • Di-1-pyrrolidinylmethanone (ACI)
    • Pyrrolidine, 1,1′-carbonylbis- (9CI)
    • Pyrrolidine, 1,1′-carbonyldi- (6CI)
    • 1,1′-Carbonyldipyrrolidine
    • 1,1''-Carbonyldipyrrolidine
    • DB-018689
    • +Expand
    • MFCD00216641
    • HPTQKSXAQBHFKL-UHFFFAOYSA-N
    • 1S/C9H16N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H2
    • O=C(N1CCCC1)N1CCCC1

Computed Properties

  • 168.12600
  • 0
  • 3
  • 2
  • 168.126263138g/mol
  • 12
  • 151
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • 23.6Ų

Experimental Properties

  • 1.17380
  • 23.55000
  • 1.513
  • Slightly soluble in water.
  • 148-150℃
  • No data available
  • 113 ºC
  • No data available
  • Light Sensitive
  • 1.086

Di(pyrrolidin-1-yl)methanone Security Information

Di(pyrrolidin-1-yl)methanone Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Di(pyrrolidin-1-yl)methanone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008LZU-5g
Di(pyrrolidin-1-yl)methanone
81759-25-3 98%
5g
$9.00 2024-04-21
A2B Chem LLC
AE00954-5g
Di(pyrrolidin-1-yl)methanone
81759-25-3 98%
5g
$9.00 2024-04-19
Aaron
AR008M86-1g
Di(pyrrolidin-1-yl)methanone
81759-25-3 98%
1g
$5.00
abcr
AB238489-5g
Ditetrahydro-1H-pyrrol-1-ylmethanone; .
81759-25-3
5g
€66.30
Alichem
A109008391-25g
Di(pyrrolidin-1-yl)methanone
81759-25-3 97%
25g
$214.00 2023-09-01
Ambeed
A251819-5g
Di(pyrrolidin-1-yl)methanone
81759-25-3 98%
5g
$11.0 2024-07-24
Chemenu
CM197939-25g
Di(pyrrolidin-1-yl)methanone
81759-25-3 97%
25g
$204 2021-08-05
Cooke Chemical
A1490350-1g
1,1''-Carbonyldipyrrolidine
81759-25-3 98%
1g
RMB 39.20 2023-09-07
eNovation Chemicals LLC
D661081-25g
1,1'-Carbonyldipyrrolidine
81759-25-3 97%
25g
$350 2021-10-21
Fluorochem
224571-10g
Di(pyrrolidin-1-yl)methanone
81759-25-3 95%
10g
£93.00

Di(pyrrolidin-1-yl)methanone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Selenium ;  2 h, 0.1 MPa, 20 °C
1.2 Reagents: Oxygen ;  1 h, 0.1 MPa, 20 °C
Reference
Efficient solvent-free synthesis of urea derivatives using selenium-catalyzed carbonylation of amines with carbon monoxide and oxygen
Mizuno, Takumi; Nakai, Takeo; Mihara, Masatoshi, Synthesis, 2010, (24), 4251-4255

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
Reference
Achieving functional group diversity in parallel synthesis: solution-phase synthesis of a library of ureas, carbamates, thiocarbamates, and amides using carbamoylimidazolium salts
Grzyb, Justyna A.; Batey, Robert A., Tetrahedron Letters, 2008, 49(36), 5279-5282

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  20 - 30 min, rt
1.2 Reagents: Trichloroisocyanuric acid ,  Triphenylphosphine Solvents: 1,4-Dioxane ;  0 °C; 5.5 h, 0 °C → 80 °C
Reference
A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system
Ghodsinia, Sara S. E.; Akhlaghinia, Batool, Phosphorus, 2016, 191(1), 1-7

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
Reference
Iridium-Catalyzed Enantioselective α-C(sp3)-H Borylation of Azacycles
Chen, Lili; Yang, Yuhuan; Liu, Luhua; Gao, Qian; Xu, Senmiao, Journal of the American Chemical Society, 2020, 142(28), 12062-12068

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  30 min, rt
1.2 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ;  rt
1.3 4 h, rt
Reference
A high yielding, one-pot synthesis of substituted ureas from the corresponding amines using Mitsunobu's reagent
Chaturvedi, Devdutt; Mishra, Nisha; Mishra, Virendra, Monatshefte fuer Chemie, 2008, 139(3), 267-270

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2242829-68-9 Solvents: Toluene ;  30 h, 1.6 MPa, 60 °C
Reference
Amine-Responsive Disassembly of AuI-CuI Double Salts for Oxidative Carbonylation
Cao, Yanwei; Yang, Jian-Gong; Deng, Yi; Wang, Shengchun; Liu, Qi; et al, Angewandte Chemie, 2020, 59(5), 2080-2084

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Reference
Synthetic studies towards ristocetin A and related compounds using arene-ruthenium chemistry
Lee, Kieseung, 1996, , 56(11),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Iodine Catalysts: Tungsten hexacarbonyl Solvents: Dichloromethane
Reference
Catalytic oxidative carbonylation of aliphatic secondary amines to tetrasubstituted ureas
McCusker, J. E.; Qian, F.; McElwee-White, L., Journal of Molecular Catalysis A: Chemical, 2000, 159(1), 11-17

Di(pyrrolidin-1-yl)methanone Raw materials

Di(pyrrolidin-1-yl)methanone Preparation Products

Di(pyrrolidin-1-yl)methanone Suppliers

SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:81759-25-3)
ZHANG JING LI
19821570922
angela@labgogo.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:81759-25-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:81759-25-3)
TANG SI LEI
15026964105
2881489226@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:81759-25-3)Di(pyrrolidin-1-yl)methanone
A840191
99%
100g
164.0